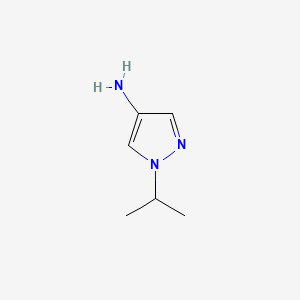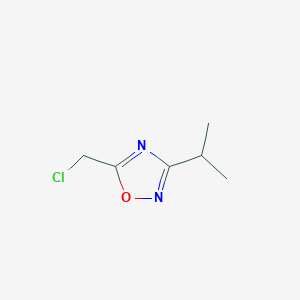
2-溴-6-氯苯甲醛
描述
2-Bromo-6-chlorobenzaldehyde is a halogenated aromatic compound that serves as an important intermediate in the synthesis of various organic molecules. It is characterized by the presence of a bromine atom and a chlorine atom on the benzene ring, which are positioned at the second and sixth carbon atoms, respectively. The aldehyde group attached to the benzene ring makes it a valuable precursor in the formation of heterocyclic compounds and in facilitating various chemical reactions.
Synthesis Analysis
The synthesis of halogenated compounds like 2-Bromo-6-chlorobenzaldehyde often involves regioselective catalytic processes. For instance, a gold-catalyzed synthesis of related 1-bromo/chloro-2-carboxy-1,3-dienes has been developed, which demonstrates the potential for halogen atoms to promote specific rearrangements in propargylic carboxylates . Additionally, tandem reactions have been employed to synthesize 2-bromo(chloro)-3-selenyl(sulfenyl)indoles, showcasing the efficiency of using halogenated substrates in one-pot reactions under transition-metal-free conditions . These methods highlight the versatility of halogenated intermediates in organic synthesis.
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-chlorobenzaldehyde can be inferred from related compounds that have been characterized using various analytical techniques. For example, the crystal structure of a Schiff base compound derived from a similar halogenated salicylaldehyde was determined using single-crystal X-ray diffraction, revealing a nearly coplanar arrangement of the benzene and pyridine rings . This suggests that 2-Bromo-6-chlorobenzaldehyde could also exhibit planarity in its molecular structure, which may influence its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Halogenated benzaldehydes like 2-Bromo-6-chlorobenzaldehyde are reactive intermediates that can participate in a variety of chemical reactions. The presence of both bromine and chlorine atoms can lead to selective reactivity patterns. For instance, the related compound 2-Bromo-6-chloro-3(2H)-benzofuranone was synthesized through a series of reactions including esterification, etherification, hydrolysis, cyclization, and bromination, starting from 4-chloro salicylic acid . This demonstrates the compound's utility in constructing complex heterocyclic structures. Moreover, the reactivity of brominated compounds towards nucleophilic reagents has been shown to be higher than their chlorinated counterparts, as seen in the study of 1-bromo-2,2,3,4,4-pentamethylphosphetan 1-oxide .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-6-chlorobenzaldehyde can be deduced from the properties of similar bromo- and chloro-substituted compounds. For example, the vibrational spectra of brominated and chlorinated compounds provide insights into their structural characteristics and reactivity . The halogen atoms significantly influence the compound's density, melting point, and solubility, which are critical parameters in the design of synthesis protocols and the application of these compounds in various chemical processes. Additionally, the electronic effects of the halogen substituents affect the compound's chemical behavior, such as its electrophilic nature and susceptibility to nucleophilic attack.
科学研究应用
与过渡金属配合物的相互作用
2-溴-6-氯苯甲醛已被研究其与过渡金属配合物的相互作用。在一项研究中,发现它与IrCl(CO)(PPh3)2反应形成各种配合物,表明其在无机化学和材料科学领域的潜力 (Blum, Aizenshtat, & Iflah, 1976)。
光谱分析
该化合物还被用于光谱分析。一项利用红外光谱和密度泛函理论的研究探讨了2-溴-4-氯苯甲醛的构象分析和溶剂效应,为分子相互作用和结构性质提供了见解 (Parlak & Ramasami, 2020)。
电子衍射研究
有关电子衍射研究相关化合物如2-氯苯甲醛的分子结构。这类研究侧重于理解分子几何构型和同分异构组成,这对于开发新材料和化学品至关重要 (Schāfer, Samdal, & Hedberg, 1976)。
化合物合成
在合成化学领域,2-溴-6-氯苯甲醛被用作合成各种化合物的前体或中间体。例如,它已被用于合成C14H10BrClN2O,这是一种展示有趣分子构型的化合物 (Qu & Cao, 2009)。
计算化学研究
该化合物已被纳入计算研究中,如涉及各种2-溴-1-芳基乙酮衍生物的亲核取代反应的调查。这类研究对于理解反应机制并预测有机化学中的结果至关重要 (Erdogan & Erdoğan, 2019)。
安全和危害
属性
IUPAC Name |
2-bromo-6-chlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGMENVSVAURGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542897 | |
| Record name | 2-Bromo-6-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chlorobenzaldehyde | |
CAS RN |
64622-16-8 | |
| Record name | 2-Bromo-6-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-chlorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

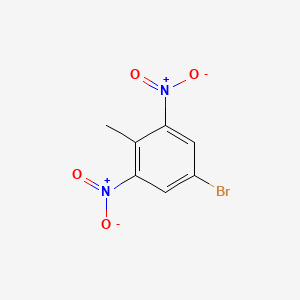
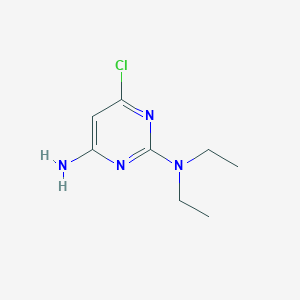
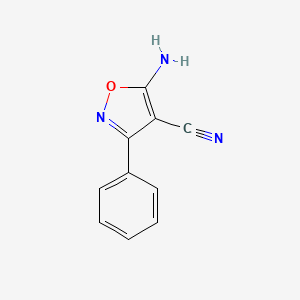
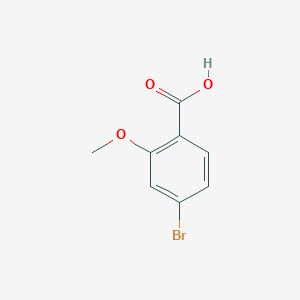
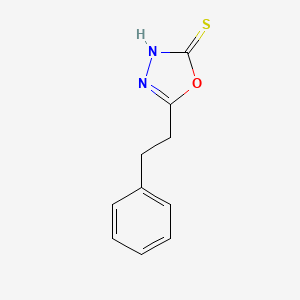
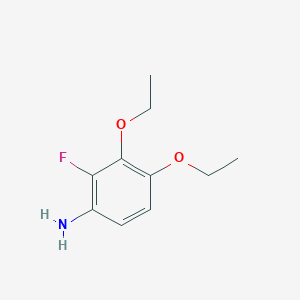
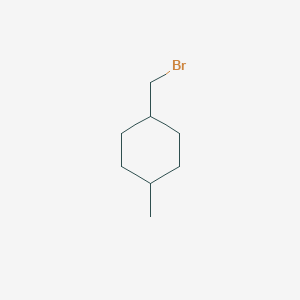
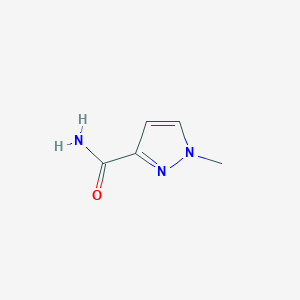


![4-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1282756.png)
